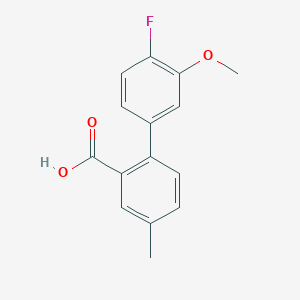

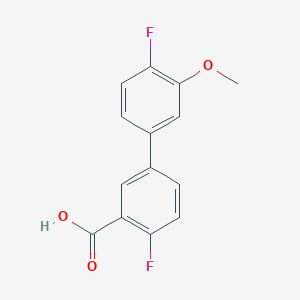

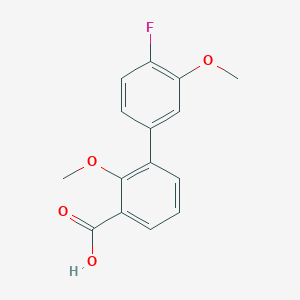

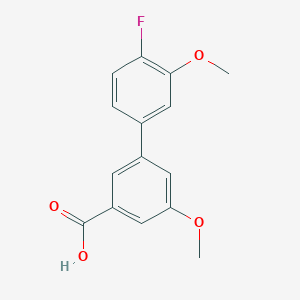

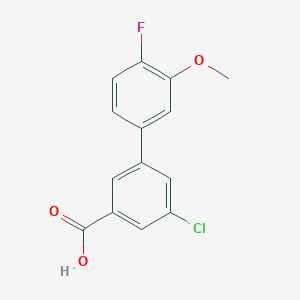

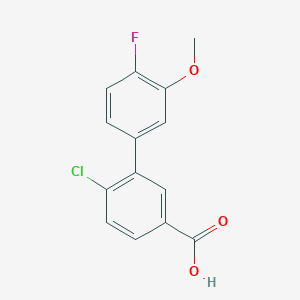

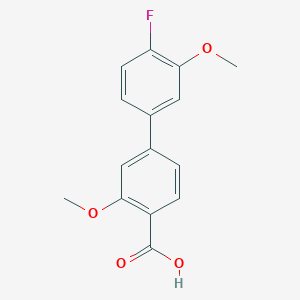

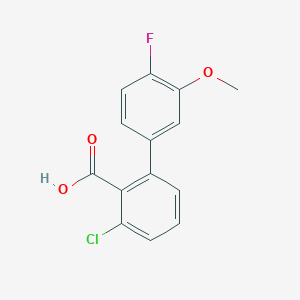

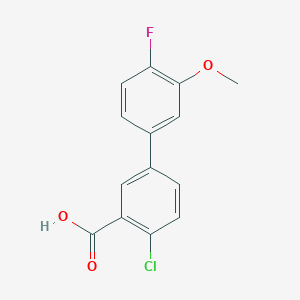

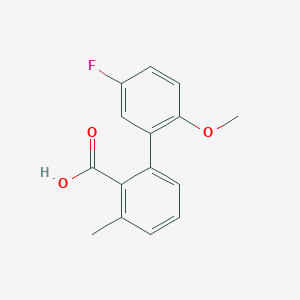

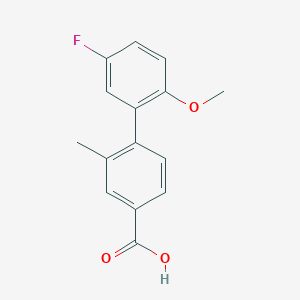

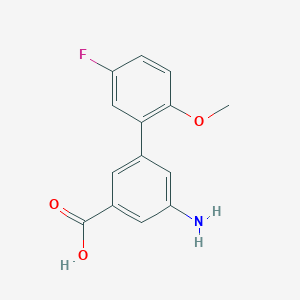

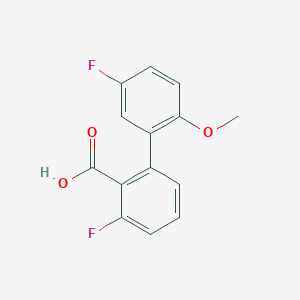

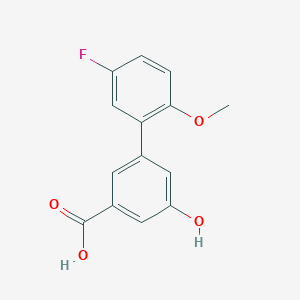

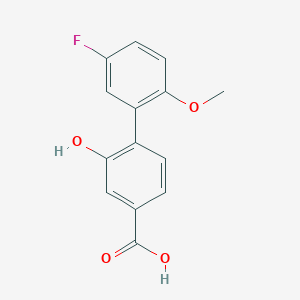

4-(5-Fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid (also known as 5-fluoro-2-methoxy benzoic acid or FMBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid, with a melting point of 130-132 °C and a molecular weight of 222.19 g/mol. FMBA is a versatile compound, with several unique properties that make it highly useful in laboratory experiments.

Wirkmechanismus

The mechanism of action of FMBA is not yet fully understood. However, it is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-1 and cyclooxygenase-2. Additionally, FMBA has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Biochemical and Physiological Effects

FMBA has been shown to have a number of biochemical and physiological effects in laboratory experiments. In cell culture studies, FMBA has been shown to inhibit the growth of a number of cancer cell lines, including colon, pancreatic, and breast cancer cell lines. It has also been shown to inhibit the growth of tumor cells in animal models. Additionally, FMBA has been shown to have anti-inflammatory effects in animal models, and to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

FMBA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available commercially. Additionally, it is a highly versatile compound, with a wide range of applications in scientific research. However, FMBA also has some limitations. It is a synthetic compound, and its mechanism of action is not yet fully understood. Additionally, it has not been tested in humans, and its long-term effects are not yet known.

Zukünftige Richtungen

In order to further understand the mechanism of action of FMBA, further research is needed to investigate its effects on various enzymes and pathways. Additionally, further research is needed to investigate the long-term effects of FMBA in humans. Additionally, further research is needed to investigate the potential therapeutic applications of FMBA, such as its use as an anti-cancer agent or an anti-inflammatory agent. Finally, further research is needed to investigate the potential of FMBA as a fluorescent dye, and to develop new methods of synthesizing the compound.

Synthesemethoden

FMBA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methoxyphenol with acetic anhydride in the presence of pyridine. Other methods include the reaction of 5-fluoro-2-methoxyphenol with acetic acid in the presence of sulfuric acid, and the reaction of 5-fluoro-2-methoxyphenol with carbon dioxide and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

FMBA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 5-fluorouracil and 5-fluoro-2-methoxy-benzamide. It is also used in the synthesis of various fluorescent dyes, such as 5-fluoro-2-methoxybenzoyl chloride. Additionally, FMBA is used in the synthesis of various pharmaceuticals, such as 5-fluorouracil and 5-fluoro-2-methoxybenzamide.

Eigenschaften

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-19-13-5-3-9(15)7-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTOWAITAHENTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690210 |

Source

|

| Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261985-90-3 |

Source

|

| Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.